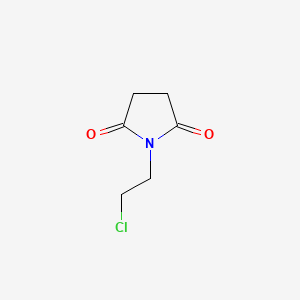

1-(2-Chloroethyl)pyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58200. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZNIHHRDQKAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068287 | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41212-96-8 | |

| Record name | 1-(2-Chloroethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41212-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041212968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Succinimidoethyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Chloroethyl)succinimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ATP62S3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione

This technical guide details the synthesis of 1-(2-Chloroethyl)pyrrolidine-2,5-dione (also known as N-(2-chloroethyl)succinimide), a critical bifunctional electrophile used in medicinal chemistry for introducing ethyl-linker motifs and as a nitrogen mustard precursor.[1]

CAS Registry Number: 41212-96-8

Molecular Formula:

Executive Summary & Retrosynthetic Analysis

This protocol outlines a robust, two-step convergent synthesis starting from commercially available succinic anhydride and 2-aminoethanol.[1] Unlike direct alkylation methods (e.g., succinimide + 1-bromo-2-chloroethane), which suffer from bis-alkylation side products and poor atom economy, this route utilizes a "build-and-activate" strategy.[1]

The pathway prioritizes the formation of the cyclic imide ring before introducing the reactive chloride, minimizing the risk of self-alkylation during the process.

Strategic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of anhydride to imide followed by hydroxyl activation.[1]

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Vesicant.[1]

-

Vesicant Nature: The target compound contains a 2-chloroethyl amine-like motif (though attenuated by the imide carbonyls), structurally related to nitrogen mustards.[1] It can act as an alkylating agent.[1]

-

Thionyl Chloride (

): Releases -

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide

This step involves the condensation of succinic anhydride with 2-aminoethanol.[1] The reaction proceeds via an initial ring-opening to form the succinamic acid, followed by thermal dehydration to close the imide ring.[1]

Reagents:

-

Succinic Anhydride (1.0 eq)[1]

-

2-Aminoethanol (Ethanolamine) (1.05 eq)[1]

-

Toluene (Solvent, ~5-10 mL per gram of anhydride)[1]

-

Optional: Triethylamine (0.1 eq) if reaction is sluggish, though usually not required.[1]

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Addition: Charge the flask with Succinic Anhydride suspended in Toluene.

-

Amine Addition: Add 2-Aminoethanol dropwise at room temperature. Note: The reaction is exothermic; the succinamic acid intermediate may precipitate.[1]

-

Cyclization: Heat the mixture to reflux (

). Maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap (approx. 3-5 hours).[1] -

Workup: Cool the solution. If the product precipitates (it is less soluble in cold toluene), filter it. If it remains an oil/solution, decant the toluene and rotary evaporate.

-

Purification: Recrystallization from ethanol/ether or ethyl acetate.[1]

Step 2: Chlorination to this compound

The hydroxyl group is converted to a chloride using Thionyl Chloride (

Reagents:

-

N-(2-Hydroxyethyl)succinimide (Intermediate from Step 1)[1][6]

-

Thionyl Chloride (

) (1.5 - 2.0 eq)[1] -

Dichloromethane (DCM) or Chloroform (Solvent)[1]

-

Catalyst: DMF (1-2 drops) to form the Vilsmeier-Haack active species.[1]

Procedure:

-

Setup: Dry round-bottom flask under

atmosphere, equipped with a reflux condenser and an -

Solubilization: Dissolve N-(2-Hydroxyethyl)succinimide in dry DCM.

-

Activation: Add Thionyl Chloride dropwise at

(ice bath) to control the exotherm and gas evolution ( -

Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux (

) for 2-3 hours.-

Monitoring: TLC (check for disappearance of the polar alcohol spot).

-

-

Quench & Workup:

-

Concentrate in vacuo to remove excess

and solvent.[1] Crucial: Do not quench directly with water initially if excess thionyl chloride is present, as it reacts violently. -

Redissolve the residue in DCM and wash with saturated

(cold) to neutralize residual acid.[1] -

Dry organic layer over

, filter, and evaporate.[1]

-

Purification: The crude material is often pure enough.[1][8] If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ether/hexane.[1]

Data Summary & Characterization

| Parameter | N-(2-Hydroxyethyl)succinimide | This compound |

| Role | Intermediate | Target Product |

| Appearance | White crystalline solid | Off-white solid or viscous oil |

| Melting Point | 60 - 63 °C | ~45 - 50 °C (Low melting) |

| Solubility | Water, Alcohols, DCM | DCM, Chloroform, EtOAc |

| Key IR Signal | Broad -OH stretch (~3400 cm⁻¹) | Loss of -OH; Strong C-Cl (~700 cm⁻¹) |

| Storage | Room Temp, Desiccated | 2-8°C, Moisture Sensitive |

Expected NMR Signals (Target)[1]

-

NMR (

Troubleshooting & Optimization

Reaction Workflow Logic (DOT)

Figure 2: Decision tree for ensuring complete conversion during the chlorination step.

-

Issue: Low Yield in Step 1.

-

Issue: Dark/Black Product in Step 2.

References

-

Synthesis of N-substituted succinimides

-

General Chlorination Protocol (Alcohol to Alkyl Chloride)

-

Related Imide Synthesis (Maleimide Analogues)

-

Physical Properties & Safety Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. scbt.com [scbt.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. data.epo.org [data.epo.org]

- 6. N-[2-Hydroxyethyl]succinimide | C6H9NO3 | CID 236334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound,41212-96-8-Amadis Chemical [amadischem.com]

Spectroscopic data of N-(2-Chloroethyl)succinimide (NMR, IR, Mass)

Executive Summary

N-(2-Chloroethyl)succinimide (CAS 2755-07-9) is a critical bifunctional building block in medicinal chemistry. It serves as a robust electrophilic linker, enabling the attachment of the succinimide moiety—a "masked" amine or carboxylic acid derivative—to nucleophilic pharmacophores. Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , where precise linker length and stability are paramount.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and synthesis of N-(2-Chloroethyl)succinimide. Unlike generic databases, this document correlates spectral features with underlying electronic effects, ensuring researchers can validate structural integrity with high confidence.

Molecular Profile

| Property | Data |

| IUPAC Name | 1-(2-Chloroethyl)pyrrolidine-2,5-dione |

| CAS Number | 2755-07-9 |

| Molecular Formula | |

| Molecular Weight | 161.59 g/mol |

| Physical State | White to off-white crystalline solid (low melting) |

| Solubility | Soluble in |

| Key Reactivity | Alkylating agent (via alkyl chloride); Imide hydrolysis |

Synthesis & Purification Protocol

To ensure high-fidelity spectroscopic data, the compound must be synthesized with high purity. The most reliable method involves the chlorination of N-(2-hydroxyethyl)succinimide using thionyl chloride (

Reaction Pathway

Figure 1: Chlorination mechanism via thionyl chloride. The reaction proceeds through a chlorosulfite intermediate, releasing gaseous byproducts that drive the equilibrium.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Reagent Loading: Charge the RBF with N-(2-hydroxyethyl)succinimide (1.0 eq) and anhydrous dichloromethane (DCM) or chloroform (

). -

Chlorination: Add thionyl chloride (

, 1.5 eq) dropwise at-

Note: The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the Vilsmeier-Haack intermediate, facilitating the reaction.

-

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting alcohol. -

Workup:

-

Cool to room temperature.[1]

-

Concentrate in vacuo to remove solvent and excess

. -

Redissolve the residue in DCM and wash with saturated

(to neutralize residual acid) and brine.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from ethanol/hexane if necessary.

Spectroscopic Analysis

A. Proton NMR ( NMR)

The

Solvent:

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Explanation |

| 2.75 – 2.80 | Singlet (s) | 4H | Succinimide Ring ( | The four protons on the succinimide ring are chemically equivalent due to the |

| 3.70 – 3.75 | Triplet (t) | 2H | Protons on the carbon bearing the chlorine atom. Deshielded by the electronegative halogen ( | |

| 3.85 – 3.90 | Triplet (t) | 2H | Protons on the carbon attached to the imide nitrogen. These are the most deshielded alkyl protons due to the strong electron-withdrawing nature of the diacyl-nitrogen system. |

Critical Validation Point: Ensure the integral ratio is exactly 2:1:1 (Ring :

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the imide functional group.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 1770 – 1780 | Weak intensity band characteristic of cyclic imides (coupling between carbonyls). | |

| 1700 – 1710 | Strong intensity band. The primary diagnostic peak for the succinimide ring. | |

| 2950 – 3000 | Moderate intensity. Represents the methylene groups in the ring and linker. | |

| ~650 – 750 | Characteristic "fingerprint" band for alkyl chlorides. |

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the chlorine isotope pattern and the stability of the succinimide ring.

-

Ionization Mode: ESI+ or EI

-

Molecular Ion:

161 (

Fragmentation Logic:

Figure 2: Primary fragmentation pathways. The 3:1 isotopic ratio of the molecular ion is the definitive confirmation of the chlorine atom's presence.

Quality Control & Storage

-

Purity Check: Thin Layer Chromatography (TLC) using 50% EtOAc in Hexane. Visualized using

stain (succinimides do not absorb strongly in UV unless derivatized, though the carbonyls allow weak detection at 210-220 nm). -

Storage: Store at

under inert atmosphere. The alkyl chloride is moderately reactive; exposure to moisture can lead to slow hydrolysis back to the alcohol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96183, N-(2-Chloroethyl)succinimide. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[2][3]

-

Organic Syntheses. Reaction of Thionyl Chloride with Alcohols. (General protocol adaptation). Retrieved from [Link]

Sources

The Solubility of 1-(2-Chloroethyl)pyrrolidine-2,5-dione in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

1-(2-Chloroethyl)pyrrolidine-2,5-dione, a key N-substituted succinimide, serves as a valuable intermediate in organic synthesis and holds potential in pharmaceutical development.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing viable formulations. This guide provides a comprehensive analysis of the molecular factors governing the solubility of this compound, offers a predictive framework for its behavior in different solvent classes, and details a robust, self-validating experimental protocol for precise solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this versatile chemical entity.

Introduction to this compound

This compound (CAS No. 41212-96-8) is a bifunctional organic compound featuring a polar succinimide ring and a reactive chloroethyl group.[3][4] The succinimide moiety is a common structural motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[5] The presence of the chloroethyl group makes it a potent alkylating agent, suitable for introducing the succinimide pharmacophore onto other molecules.

The efficiency of any synthetic or formulation process involving this compound is fundamentally tied to its interaction with the chosen solvent system. Poor solvent selection can lead to low reaction yields, difficult purification, and challenges in creating stable, deliverable drug formulations. Therefore, a predictive understanding of its solubility, grounded in its molecular structure and validated by empirical data, is not merely academic but a critical prerequisite for successful application.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its physicochemical properties. The key attributes of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41212-96-8 | [3][6] |

| Molecular Formula | C₆H₈ClNO₂ | [4][7] |

| Molecular Weight | 161.59 g/mol | [7][8] |

| Physical Form | Solid | [3] |

| Melting Point | 127.42 °C (Predicted) | [7] |

| Water Solubility | 12,401.5 mg/L (Predicted) | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| XLogP3 | 0.31 |[8] |

Structural Causality of Solubility

The molecule's structure presents a duality of polarity.

-

The Polar Head: The pyrrolidine-2,5-dione (succinimide) ring contains two highly polar carbonyl groups (C=O). The oxygen atoms act as strong hydrogen bond acceptors, capable of interacting favorably with protic solvents. This region imparts significant polar character to the molecule.

-

The Non-Polar Tail: The ethyl chain and the chlorine atom (-CH₂CH₂Cl) contribute to the molecule's non-polar, lipophilic character.

The overall solubility is a balance between these competing characteristics. The moderately low XLogP3 value of 0.31 suggests that the molecule is not overwhelmingly lipophilic, and its significant predicted water solubility indicates the dominance of its polar features.[7][8]

Caption: Structural features governing solubility.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" provides a robust framework for predicting solubility.[9] Solvents that share similar intermolecular forces with the solute will generally be more effective at dissolving it.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are expected to strongly solvate the carbonyl oxygen atoms of the succinimide ring. High solubility is predicted in this class. Studies on similar N-substituted succinimides show that the addition of methanol can increase solubility and reaction rates in aqueous media.[10][11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can participate in strong dipole-dipole interactions with the polar imide ring. High solubility is also predicted in this class. Research on the parent compound, succinimide, has demonstrated its solubility in solvents like acetone, acetonitrile, and tetrahydrofuran.[12]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak London dispersion forces. The strong polar nature of the succinimide headgroup will resist dissolution in these solvents. Low solubility is predicted.

-

Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity and can effectively solvate both the polar and non-polar regions of the molecule. Moderate to high solubility is expected. For related compounds like N-bromosuccinimide, DCM and chloroform are considered effective solvents.[13]

Caption: Predicted solute-solvent interactions.

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Dipole-Dipole Interactions |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Dipole-Dipole & Dispersion |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | Dispersion Forces |

Experimental Protocol for Solubility Determination

While predictions are valuable, precise quantitative data requires rigorous experimental determination. The equilibrium shake-flask method is a gold-standard, trustworthy technique for measuring the solubility of a solid in a solvent.[14]

Objective

To accurately determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

This compound (solid, >95% purity)[3]

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C). Shake the vials for a minimum of 24 hours.

-

Trustworthiness Check: To ensure equilibrium has been reached, a time-point study is recommended. Samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases between time points.

-

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for 30 minutes to let the excess solid settle. Carefully transfer the supernatant to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully draw the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to remove all particulate matter. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standards of known concentration.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis) x (Dilution Factor)

-

Sources

- 1. cibtech.org [cibtech.org]

- 2. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

- 3. This compound | 41212-96-8 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 7. This compound (41212-96-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. echemi.com [echemi.com]

- 9. chem.ws [chem.ws]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of 1-(2-Chloroethyl)pyrrolidine-2,5-dione with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(2-chloroethyl)pyrrolidine-2,5-dione, also known as N-(2-chloroethyl)succinimide (NECS). This bifunctional molecule possesses two key reactive sites: a primary alkyl chloride susceptible to nucleophilic substitution and a succinimide ring that can undergo ring-opening. The primary focus of this document is the alkylation of nucleophiles via the chloroethyl group, a reaction of significant interest in the development of covalent inhibitors, bioconjugation linkers, and other advanced chemical probes. We will dissect the underlying reaction mechanisms, explore the kinetics and substrate scope with key biological and synthetic nucleophiles—amines, thiols, and alcohols—and provide validated experimental protocols for conducting and monitoring these transformations. This guide is intended for researchers and professionals in drug development and chemical biology who seek to leverage the unique reactivity of this versatile chemical scaffold.

Introduction: The Chemical Biology of an Alkylating Agent

This compound (NECS) is a valuable reagent in medicinal chemistry and chemical biology. Its structure combines a stable succinimide heterocycle with a reactive primary alkyl chloride. This configuration makes it an effective electrophile for forming stable covalent bonds with a variety of nucleophiles.[1][2] The pyrrolidine-2,5-dione (succinimide) core is a common motif in pharmacologically active compounds, known to impart favorable physicochemical properties.[3] The true utility of NECS, however, lies in its capacity as an alkylating agent, driven by the chloroethyl side chain.[1][4]

The chloroethyl group is analogous to the "warhead" found in chloroacetamide-based covalent inhibitors, which are widely used to target nucleophilic amino acid residues like cysteine in proteins.[5][6] Understanding the principles that govern the reactivity of NECS is therefore paramount for its rational application in designing targeted covalent therapeutics, constructing antibody-drug conjugates (ADCs), and synthesizing complex molecular probes.

Synthesis and Properties

NECS (CAS 41211-96-8) is a solid with a molecular weight of 161.59 g/mol and the formula C₆H₈ClNO₂.[7] A common synthetic route involves the condensation of succinic anhydride with 2-aminoethanol to form N-(2-hydroxyethyl)succinimide, followed by chlorination of the primary alcohol, typically using a reagent like thionyl chloride (SOCl₂), a well-established method for converting alcohols to alkyl chlorides.[8]

| Property | Value | Source |

| CAS Number | 41212-96-8 | [7] |

| Molecular Formula | C₆H₈ClNO₂ | [7] |

| Molecular Weight | 161.59 g/mol | [7] |

| Physical Form | Solid | [7] |

| Storage Temp. | Room Temperature | [7] |

Core Reactivity: A Mechanistic Perspective

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction . This mechanism is dictated by the structure of the electrophile: a primary alkyl halide.[9]

The S(_N)2 Mechanism

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs.[8]

-

Attack Vector: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond (180°), known as "backside attack." This trajectory allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding lowest unoccupied molecular orbital (LUMO).[8]

-

Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. This carbon center is pentacoordinate and adopts a trigonal bipyramidal geometry.[8]

-

Stereochemistry: If the electrophilic carbon were a chiral center, this mechanism would result in a complete inversion of stereochemistry (Walden inversion).

-

Kinetics: The reaction rate is dependent on the concentration of both the electrophile (NECS) and the nucleophile. The rate law is expressed as: Rate = k[NECS][Nucleophile].[8]

Caption: General SN2 mechanism for nucleophilic substitution.

Reactivity with Specific Nucleophiles

The efficacy of the S(_N)2 reaction is highly dependent on the identity of the nucleophile. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent system.

Reaction with Thiols (e.g., Cysteine, Glutathione)

Thiols are among the most potent nucleophiles for reacting with primary alkyl chlorides, particularly at physiological pH. This is because the thiol group (-SH) has a relatively low pKa (typically 8-9), allowing for the formation of the highly nucleophilic thiolate anion (-S⁻) under mild conditions.[10]

Causality: The high reactivity stems from the "soft" nature of the large sulfur atom. Its valence electrons are highly polarizable, facilitating favorable orbital overlap in the S(_N)2 transition state. Kinetic studies of the analogous reaction between N-phenylchloroacetamide and various thiols confirm a concerted S(_N)2 mechanism with an early transition state.[10] The reaction rate is directly proportional to the concentration of the thiolate anion, making pH a critical experimental parameter.

Experimental Insight: To maximize the reaction rate and specificity for thiol alkylation, the reaction should be buffered to a pH at or slightly above the pKa of the target thiol. This ensures a significant population of the reactive thiolate species. However, at excessively high pH (>9-10), competing hydrolysis of the succinimide ring can become a significant side reaction.[5]

Reaction with Amines (e.g., Lysine, Synthetic Amines)

Primary and secondary amines are also excellent nucleophiles that readily react with NECS. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon.[11]

Causality: The nucleophilicity of an amine is related to its basicity; less sterically hindered and more basic amines are generally more reactive.[11] Unlike thiols, the uncharged amine is the active nucleophile. The reaction proceeds smoothly in a variety of polar aprotic solvents like DMF, DMSO, or acetonitrile. In protic solvents, the solvent may compete as a nucleophile or solvate the amine, slightly reducing its reactivity.

Experimental Insight: The reaction is often carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) or an excess of the amine nucleophile. This is to neutralize the HCl that is cogenerated as the reaction proceeds (if starting from a free amine), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction with Alcohols and Water (Hydrolysis)

Alcohols and water are generally considered weak nucleophiles for S(_N)2 reactions.[11] Consequently, the reaction of NECS with an alcohol requires more forcing conditions (e.g., elevated temperature, strong base to form the more nucleophilic alkoxide).

Stability & Side Reactions: The most relevant reaction in this class is hydrolysis—reaction with water. Under neutral conditions at ambient temperature, the alkyl chloride group of NECS is relatively stable. However, two potential hydrolysis pathways can occur, particularly under basic conditions (high pH) or elevated temperatures:

-

S(_N)2 Hydrolysis: Direct attack of a hydroxide ion on the chloroethyl group to yield N-(2-hydroxyethyl)succinimide.

-

Succinimide Ring Opening: Hydrolysis of one of the amide bonds in the succinimide ring to yield a succinamic acid derivative.[5][12][13] This process is known to occur in succinimide-based linkers used in ADCs and can be influenced by neighboring groups.[13][14][15]

Experimental Insight: For reactions with amine or thiol nucleophiles in aqueous buffers, it is crucial to operate at a pH that maximizes nucleophile reactivity while minimizing hydrolysis. A pH range of 7.5-8.5 is often a good compromise. Reactions should be monitored for the appearance of hydrolysis byproducts, especially if they are run for extended periods or at high temperatures.

Caption: Relative reactivity of NECS with common nucleophiles.

Experimental Protocols and Methodologies

A self-validating protocol is essential for ensuring reproducibility and understanding reaction outcomes. This involves careful setup, in-process monitoring, and thorough product characterization.

General Experimental Workflow

The following workflow provides a robust framework for studying the reactivity of NECS.

Sources

- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. uro.hmc.edu [uro.hmc.edu]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 41212-96-8 [sigmaaldrich.com]

- 8. N-(2-Chlorophenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 1-(2-Chloroethyl)pyrrolidine-2,5-dione

An In-Depth Technical Guide to the Procurement and Application of N-(2-Chloroethyl)succinimide for Advanced Research

Disclaimer: 1-(2-Chloroethyl)pyrrolidine-2,5-dione, also known as N-(2-Chloroethyl)succinimide, is a chemical compound used in legitimate scientific research. However, it is also a substance that can be misused. This guide is intended for researchers, scientists, and drug development professionals engaged in legitimate and ethical research. The information provided herein is for informational purposes only and should not be used for any illicit activities. All handling and procurement of this chemical must be in strict compliance with local, national, and international regulations.

Introduction

This compound, with a CAS Number of 5900-53-8, is a reactive alkylating agent belonging to the succinimide family. Its structure, featuring a reactive chloroethyl group and a succinimide ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The succinimide ring itself is a common motif in medicinal chemistry, and the chloroethyl group provides a reactive handle for introducing the ethylamine moiety into a target molecule through nucleophilic substitution reactions. This guide provides an overview of its commercial availability, quality considerations for procurement, and its applications in a research context.

Commercial Availability and Supplier Landscape

A number of chemical suppliers specialize in providing reagents for research and development. These suppliers are critical partners in the scientific enterprise, ensuring the quality and consistency of the materials that form the foundation of experimental work. When sourcing this compound, it is imperative to engage with reputable vendors who can provide comprehensive documentation and support.

Key Commercial Suppliers:

While a comprehensive, real-time list is subject to change, the following companies are established suppliers of fine chemicals and reagents for the research and pharmaceutical industries and have been known to list this compound in their catalogs. Researchers should always verify current availability directly with the supplier.

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering a wide range of products with extensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

-

Thermo Fisher Scientific (Alfa Aesar): Provides a broad portfolio of chemical products for research and development, known for its quality and reliability.

-

TCI (Tokyo Chemical Industry): A global supplier of fine and specialty chemicals, with a strong focus on reagents for organic synthesis.

-

Santa Cruz Biotechnology: Offers a range of biochemicals and research reagents, including various small molecules for life science research.

-

Combi-Blocks: A supplier specializing in combinatorial chemistry building blocks and reagents for drug discovery.

Table 1: Comparison of Supplier Offerings for this compound

| Supplier | Typical Purity | Available Quantities | Documentation Provided |

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 25g | CoA, SDS, NMR data often available |

| Thermo Fisher Scientific | ≥98% | 1g, 5g, 10g | CoA, SDS |

| TCI Chemicals | >98% | 1g, 5g, 25g | CoA, SDS |

| Santa Cruz Biotechnology | ≥98% | 1g, 5g | CoA, SDS |

| Combi-Blocks | ≥97% | 1g, 5g, 25g | CoA, SDS |

Note: The information in this table is illustrative and should be confirmed directly with the suppliers, as purity levels and available quantities may vary by batch and over time.

Quality Control and Purity Considerations

The success of a chemical synthesis or biological experiment is highly dependent on the quality of the starting materials. When procuring this compound, researchers must pay close attention to the purity of the compound.

Key Quality Control Parameters:

-

Purity: Typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally acceptable for most research applications, though higher purity may be required for sensitive assays or late-stage drug development.

-

Identity Confirmation: The structure of the compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Reputable suppliers will provide this data upon request or as part of the CoA.

-

Appearance: The compound should be a white to off-white solid. Any significant deviation from this could indicate the presence of impurities.

-

Solubility: Information on solubility in various solvents is crucial for experimental design and is often provided on the product data sheet.

Experimental Protocol: A Representative Synthetic Application

The primary utility of this compound in research is as an alkylating agent. Below is a representative, generalized protocol for the N-alkylation of a primary amine, a common reaction in medicinal chemistry.

Objective: To synthesize an N-substituted ethylamine derivative using this compound.

Materials:

-

This compound

-

Primary amine of interest

-

A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

-

Standard laboratory glassware and work-up reagents

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the base (1.2-2.0 equivalents) in the chosen solvent.

-

Addition of Alkylating Agent: To the stirring solution, add this compound (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction may require heating to proceed at a reasonable rate.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Diagram 1: Generalized Workflow for N-Alkylation

Caption: A typical experimental workflow for the synthesis of N-alkylated amines using this compound.

Signaling Pathway Context: Application in PROTAC Development

A significant application of molecules derived from this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The succinimide moiety is a well-known ligand for the E3 ligase Cereblon (CRBN). By functionalizing the succinimide core, researchers can create potent and selective protein degraders.

Diagram 2: Role of Succinimide-based Ligands in PROTAC-mediated Protein Degradation

Caption: The mechanism of action for a PROTAC utilizing a succinimide-based ligand to induce degradation of a target protein.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with institutional, local, and national regulations for hazardous chemical waste.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the chemical.

Conclusion

This compound is a valuable research chemical with important applications in organic synthesis and medicinal chemistry, particularly in the development of targeted protein degraders. The selection of a reputable commercial supplier is a critical first step to ensure the quality and reliability of experimental results. Researchers must prioritize suppliers who provide comprehensive analytical data and adhere to high-quality control standards. By following established safety protocols and understanding the chemical reactivity of this compound, scientists can effectively and safely utilize it to advance their research goals.

References

-

Thermo Fisher Scientific (Alfa Aesar). N-(2-Chloroethyl)succinimide Product Page.[Link]

Methodological & Application

Introduction: The Strategic Importance of the Chloroethyl Moiety

An Application Note and Comprehensive Protocols for the Utility of N-(2-Chloroethyl)succinimide in the Chloroethylation of Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroethyl group is a cornerstone functional motif in medicinal chemistry and synthetic organic chemistry. Its significance lies in its ability to act as a potent electrophile, enabling the alkylation of a wide array of biological macromolecules and synthetic precursors.[1] This reactivity profile has been extensively leveraged in the development of anticancer agents, where the chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[2][3][4] Beyond oncology, the chloroethyl group serves as a versatile synthetic handle for the construction of complex molecular architectures, allowing for the introduction of an ethyl linker that can be further functionalized.

N-(2-Chloroethyl)succinimide, also known as 1-(2-Chloroethyl)pyrrolidine-2,5-dione (CAS No. 41212-96-8), is a reagent designed for the specific purpose of introducing this valuable 2-chloroethyl group onto nucleophilic substrates.[5] This document serves as a comprehensive technical guide to the application of N-(2-Chloroethyl)succinimide, providing detailed protocols, mechanistic insights, and safety considerations for its effective use in the research and drug development landscape.

Physicochemical Properties and Reactivity Profile

N-(2-Chloroethyl)succinimide is a crystalline solid with a molecular formula of C₆H₈ClNO₂ and a molecular weight of approximately 161.59 g/mol .[5] Its reactivity is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. The electron-withdrawing succinimide ring system, while not directly participating in the substitution reaction, influences the overall electronic properties of the molecule.

The primary mode of reaction for N-(2-Chloroethyl)succinimide is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. Nucleophiles such as primary and secondary amines, alcohols, and thiols can attack the terminal carbon of the chloroethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond. The succinimide portion of the molecule remains intact during this process, acting as a stable, non-interfering carrier of the reactive chloroethyl moiety.

Mechanism of Chloroethylation

The chloroethylation of a nucleophile (Nu:) with N-(2-Chloroethyl)succinimide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated, driving the reaction to completion.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nucleophile, possessing a lone pair of electrons (e.g., the nitrogen of an amine or the oxygen of an alkoxide), attacks the electrophilic methylene carbon (CH₂-Cl) of the chloroethyl group.

-

Transition State: A trigonal bipyramidal transition state is formed, where a partial bond exists between the nucleophile and the carbon atom, and the carbon-chlorine bond is partially broken.

-

Chloride Displacement: The chloride ion is expelled as a leaving group, and a new C-Nu bond is formed, resulting in the chloroethylated product.

-

Proton Transfer: If the nucleophile was initially protonated (e.g., an amine), a base present in the reaction mixture will deprotonate it, regenerating a neutral species and forming a salt byproduct.

Caption: General mechanism for the Sₙ2 chloroethylation of a nucleophile.

Application and Experimental Protocols

The following protocols are designed to be robust starting points for the chloroethylation of primary amines and alcohols. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Chloroethylation of a Primary Amine (e.g., Benzylamine)

This protocol details the N-alkylation of benzylamine as a model primary amine. The reaction requires a base to neutralize the hydrochloric acid generated.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| N-(2-Chloroethyl)succinimide | ≥97% | Commercial |

| Benzylamine | ≥99% | Commercial |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercial |

| Anhydrous Acetonitrile (MeCN) | ≥99.8% | Commercial |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |

| Brine | Aqueous Solution | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial |

Experimental Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-Chloroethyl)succinimide (1.62 g, 10.0 mmol, 1.0 eq).

-

Solvent and Base: Add anhydrous acetonitrile (40 mL) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Addition of Amine: While stirring the suspension, add benzylamine (1.29 g, 12.0 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-chloroethyl)benzylamine.

Protocol 2: Chloroethylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes the O-alkylation of benzyl alcohol. This reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| N-(2-Chloroethyl)succinimide | ≥97% | Commercial |

| Benzyl Alcohol | ≥99% | Commercial |

| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercial |

| Diethyl Ether | ACS Grade | Commercial |

| Deionized Water | Laboratory Grade | Lab Prepared |

| Brine | Aqueous Solution | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Commercial |

Experimental Procedure:

-

Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq of 60% dispersion).

-

Solvent: Add anhydrous THF (30 mL) via syringe. Cool the suspension to 0°C in an ice bath.

-

Formation of Alkoxide: Dissolve benzyl alcohol (1.08 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the stirred NaH suspension over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

-

Addition of Alkylating Agent: Dissolve N-(2-Chloroethyl)succinimide (1.78 g, 11.0 mmol, 1.1 eq) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).

-

Work-up:

-

Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of deionized water (5 mL).

-

Add more water (20 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure benzyl 2-chloroethyl ether.

Caption: A generalized experimental workflow for chloroethylation.

Safety and Handling

N-(2-Chloroethyl)succinimide and related chloroethylamines are hazardous compounds and must be handled with appropriate safety precautions.

-

Hazard Identification: Causes skin and serious eye irritation.[5][6] Chloroethylamines are suspected of causing genetic defects and are harmful if swallowed.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A flame-retardant lab coat must be worn.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.[9]

-

-

Handling Procedures:

-

Avoid inhalation of dust and vapors.

-

Prevent all contact with skin and eyes.

-

Keep containers tightly closed when not in use.

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[9]

-

-

Spill and Waste Disposal:

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive substrate; Insufficient base; Low temperature. | Verify substrate purity; Use a stronger base (e.g., NaH for alcohols); Increase reaction temperature and/or time. |

| Formation of Byproducts | Over-alkylation (for amines); Elimination reactions. | Use a smaller excess of the amine; Run the reaction at a lower temperature; Use a non-coordinating base. |

| Difficult Purification | Similar polarity of starting material and product. | Optimize the TLC eluent system for better separation; Consider derivatization of the product or starting material. |

| Inconsistent Results | Presence of moisture in reagents or solvents. | Use freshly dried solvents and anhydrous reagents; Perform the reaction under an inert atmosphere (N₂ or Ar). |

References

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

-

Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells. PubMed. [Link]

- (No Source Available)

- (No Source Available)

-

Alkylating Agents with brief details of chemotherapy. SlideShare. [Link]

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

-

Alkylating Agents. Oncohema Key. [Link]

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

- (No Source Available)

-

1-(2-Chloroethyl)pyrrolidine. PubChem. [Link]

- (No Source Available)

- (No Source Available)

- (No Source Available)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chloroethylating and methylating dual function antineoplastic agents display superior cytotoxicity against repair proficient tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkylating Agents with brief details of chemotherapy | PPTX [slideshare.net]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. echemi.com [echemi.com]

- 6. 1-(2-Chloroethyl)pyrrolidine | C6H12ClN | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Derivatization of Peptides and Proteins with N-(2-Chloroethyl)succinimide

This is a comprehensive Application Note and Protocol for the derivatization of peptides and proteins using N-(2-Chloroethyl)succinimide (NCES) .

Abstract & Introduction

N-(2-Chloroethyl)succinimide (NCES) is a specialized alkylating agent used for the selective modification of nucleophilic residues in peptides and proteins. While less common than iodoacetamide (IAM) or N-ethylmaleimide (NEM), NCES offers a unique chemical profile. It introduces a succinimidoethyl moiety onto sulfhydryl groups (cysteine) via nucleophilic substitution, or potentially onto amino groups (lysine, N-terminus) under forcing conditions.

This modification serves three primary purposes in drug development and proteomic analysis:

-

Permanent Blocking: Irreversible alkylation of cysteine residues to prevent disulfide bond formation or scrambling during analysis.

-

Steric & Charge Modulation: The introduction of the succinimide ring adds a bulky, polar (but non-charged at neutral pH) group. However, the ring is susceptible to hydrolysis, which can introduce a negative charge (succinamic acid), altering the protein's isoelectric point (pI).

-

Latent Reactivity: The succinimide ring can serve as a handle for further functionalization or as a precursor to N-vinylsuccinimide (a Michael acceptor) via elimination.

This guide details the mechanism, optimized protocols, and analytical strategies for using NCES, emphasizing the kinetic differences compared to standard haloacetamides.

Chemical Mechanism

The reaction of NCES with proteins follows two potential pathways depending on pH and temperature:

-

Direct Nucleophilic Substitution (

): The primary pathway at neutral to slightly alkaline pH (7.0–8.5). The thiolate anion ( -

Elimination-Addition: At higher pH (>9.0) or elevated temperatures, NCES may undergo elimination of HCl to form N-vinylsuccinimide , which then reacts with nucleophiles via Michael addition.

Key Consideration: The chloride leaving group is significantly less reactive than iodide or bromide. Consequently, NCES reactions require longer incubation times or higher concentrations compared to iodoacetamide.

Reaction Pathway Diagram[1]

Figure 1: Reaction pathways for N-(2-Chloroethyl)succinimide with protein thiols. The primary SN2 pathway yields the stable thioether product, which may undergo slow hydrolysis.

Materials & Preparation

Reagents

-

N-(2-Chloroethyl)succinimide (NCES): High purity (>95%).

-

Note: NCES has limited solubility in pure water. Prepare a stock solution in organic solvent.

-

-

Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5 – 8.5.

-

Avoid: Tris or Glycine buffers if high concentrations/temperatures are used, to prevent potential amine alkylation (though slow).

-

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

-

Quenching Agent:

-Mercaptoethanol or excess DTT. -

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Stock Solution Preparation

| Component | Concentration | Solvent | Stability |

| NCES Stock | 250 mM | Dry DMF or DMSO | Prepare fresh. Hydrolysis of the alkyl chloride is slow, but the succinimide ring can open over time in moisture. |

| TCEP Stock | 100 mM | Water | Store at -20°C. |

Experimental Protocol

Protocol A: Selective Cysteine Alkylation (Standard)

This protocol is optimized for selective modification of free sulfhydryls while minimizing side reactions with amines (Lys, N-term).

Step 1: Protein Reduction

-

Dissolve protein/peptide to 1–5 mg/mL in Reaction Buffer (pH 8.0).

-

Add TCEP to a final concentration of 5–10 mM.

-

Incubate at 37°C for 30 minutes to ensure complete reduction of disulfides.

Step 2: Alkylation with NCES

-

Add NCES Stock (250 mM) to the reduced protein solution.

-

Target Ratio: 20-fold to 50-fold molar excess over total thiols.

-

Example: For 50 µM protein (with 2 Cys), add NCES to 2–5 mM final concentration.

-

-

Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 10-20% (v/v) to prevent protein precipitation.

-

Incubation:

-

Time: 2 to 4 hours. (Significantly longer than IAM due to Cl leaving group).

-

Temperature: 37°C. (Room temperature may require overnight incubation).

-

Dark: Perform in the dark to prevent potential radical side reactions (though less critical than with iodides).

-

Step 3: Quenching & Cleanup

-

Add

-Mercaptoethanol or DTT to a final concentration of 20–50 mM (excess over NCES). -

Incubate for 15 minutes at RT.

-

Remove excess reagents via Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the storage buffer.

Protocol B: Enhanced Reactivity (Finkelstein Conditions)

If the reaction is incomplete due to the slow chloride displacement, iodide can be used as a catalyst.

-

Supplement the Reaction Buffer with 10–50 mM Sodium Iodide (NaI) .

-

Mechanism: Iodide displaces Chloride on NCES to form N-(2-Iodoethyl)succinimide in situ, which reacts much faster with Cysteine.

Analytical Validation

Mass Spectrometry (LC-MS)

Successful derivatization is confirmed by observing the specific mass shift on the parent peptide/protein.

Quantitative Data: Mass Shifts

| Modification | Formula Added | Monoisotopic Mass Shift ( |

| Alkylation (Target) | +125.0477 | |

| Ring Hydrolysis | +18.0106 (Total shift: +143.058) | |

| Elimination (Vinyl) | N/A (Intermediate) | N/A |

-

Calculation:

-

NCES MW (

) = 161.59 Da. -

Loss of HCl = -36.46 Da.

-

Net Addition = +125.13 Da (Average) / +125.0477 (Monoisotopic).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Modification | Slow kinetics of alkyl chloride. | Increase Temp to 45°C, extend time to 12h, or add 20 mM NaI catalyst. |

| Precipitation | High organic solvent or hydrophobic modification. | Reduce DMF/DMSO to <10%. Add 2M Urea to buffer. |

| Multiple Peaks (+18 Da) | Hydrolysis of Succinimide ring. | Maintain pH < 8.0. Analyze immediately. This is often unavoidable in ESI-MS source. |

| Non-Specific Labeling | Reaction with Lysine/Histidine. | Lower pH to 7.0–7.5. Reduce excess NCES. Reduce incubation time. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Foundational text on protein modification chemistry, specifically alkylation mechanisms and succinimide hydrolysis.

-

Lundblad, R. L. (2014). Chemical Reagents for Protein Modification (4th ed.). CRC Press.

- Detailed protocols for haloalkyl reagents and specificity of alkyl

- Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. Classic reference establishing the kinetics of alkyl halides with protein nucleophiles.

- Hill, R. L., & Cohen, W. R. (1968). Alkylation of Cysteine Residues. Journal of Biological Chemistry.

Experimental procedure for cysteine modification with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Application Note: High-Stability Cysteine Alkylation using 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Abstract & Core Directive

This guide details the experimental procedure for the selective modification of cysteine residues using This compound (also known as N-(2-chloroethyl)succinimide or NCES). Unlike the widely used maleimide reagents which form reversible thiosuccinimide adducts via Michael addition, NCES reacts via nucleophilic substitution (

Scientific Background & Mechanism

Chemical Basis of Reactivity

This compound (CAS: 41212-96-8) contains two distinct structural motifs:

-

Succinimide Ring: An electron-withdrawing imide scaffold. Unlike maleimides, this ring is saturated and does not function as a Michael acceptor.

-

2-Chloroethyl Group: A primary alkyl chloride acting as the electrophilic center.[1]

Mechanism of Action: Direct Alkylation vs. Michael Addition

The standard maleimide reaction involves the attack of a thiolate on an alkene (Michael addition), creating a succinimide thioether ring. This ring can undergo a "retro-Michael" reaction, releasing the maleimide and regenerating the free thiol, particularly in the presence of blood thiols (e.g., albumin, glutathione).

In contrast, NCES operates via Nucleophilic Substitution (

-

Stability: The resulting bond is a non-cyclic thioether (Cys-S-CH2-CH2-Succinimide). This linkage is chemically inert to retro-Michael elimination, offering superior stability.

-

Reactivity: The succinimide nitrogen is part of an imide system (delocalized lone pair), rendering it non-basic. Consequently, the formation of a reactive aziridinium intermediate (common in nitrogen mustards) is disfavored. The reaction proceeds primarily through direct

displacement, requiring slightly more basic conditions (pH 7.5–8.5) and longer incubation times compared to maleimides.

Comparative Analysis

| Feature | Maleimide Reagents | This compound (NCES) |

| Reaction Type | Michael Addition | Nucleophilic Substitution ( |

| Bond Formed | Thiosuccinimide (Ring C-S) | Thioether (Linear C-S) |

| Reversibility | Reversible (Retro-Michael) | Irreversible (Stable) |

| Kinetics | Fast ( | Moderate ( |

| pH Optimum | 6.5 – 7.5 | 7.5 – 8.5 |

Visualization of Reaction Pathway

Caption: Reaction pathway showing the activation of cysteine to thiolate and subsequent SN2 displacement of chloride to form a stable conjugate.

Experimental Protocol

Safety Note: this compound is an alkylating agent. Handle with extreme care in a fume hood. Wear nitrile gloves and safety goggles.

Materials Required

-

Reagent: this compound (Solid, >95% purity).

-

Solvent: Anhydrous DMSO or DMF.

-

Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 8.0, containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

-

Quenching Reagent: L-Cysteine or DTT (excess).

Preparation of Stock Solutions

-

Protein Preparation: Dissolve protein in Reaction Buffer at 1–5 mg/mL.

-

Note: Ensure the protein is free of ammonium ions or primary amines if using high pH, though NCES is highly selective for thiols over amines at pH 8.0.

-

-

Reagent Stock: Prepare a 100 mM stock solution of NCES in dry DMSO immediately before use.

-

Stability:[2] The chloroethyl group is susceptible to slow hydrolysis in water; keep the stock anhydrous.

-

Reduction of Disulfides (Optional)

If targeting total cysteine content (including oxidized cysteines):

-

Add TCEP to a final concentration of 5 mM.

-

Incubate at Room Temperature (RT) for 30 minutes.

-

Note: TCEP does not contain thiols and does not need to be removed before adding NCES, unlike DTT.

Alkylation Procedure

-

Molar Ratio: Add the NCES stock to the protein solution to achieve a 20-fold molar excess over the total cysteine concentration.

-

Example: If [Cysteine] = 50 µM, add NCES to 1 mM.

-

Solvent Check: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

-

-

Incubation: Vortex gently and incubate at 37°C for 2–4 hours or Room Temperature overnight (12–16 hours) .

-

Critical: The SN2 reaction is slower than Michael addition. Do not shorten this step. Protect from light.

-

-

Quenching: Stop the reaction by adding DTT or L-Cysteine to a final concentration of 10–20 mM. Incubate for 15 minutes.

-

Purification: Remove excess reagent and byproducts via desalting column (e.g., Zeba Spin, PD-10) or dialysis against the storage buffer.

Data Analysis & Validation

Mass Spectrometry (Intact Protein)

Successful alkylation results in a specific mass shift.

| Modification | Formula Change | Mass Shift (Monoisotopic) |

| Alkylation with NCES | + 125.05 Da (per cysteine) | |

| Maleimide Analog | + 97.02 Da |

Calculation: The reagent (MW ~161.6) loses a Chlorine atom (~35.5) and the protein loses a proton (~1.0) during the substitution.

Ellman’s Assay (Free Thiol Quantification)

-

Take an aliquot of the purified, modified protein.

-

React with DTNB (Ellman’s Reagent).

-

Measure absorbance at 412 nm.

-

Result: Absorbance should be near zero (background), indicating >95% blocking of free thiols compared to an unmodified control.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Modification | pH too low (< 7.0) | Increase buffer pH to 8.0–8.5 to promote thiolate formation. |

| Reaction time too short | Extend incubation to overnight or increase temperature to 37°C. | |

| Reagent hydrolysis | Prepare fresh stock in anhydrous DMSO; do not store aqueous stocks. | |

| Precipitation | High DMSO concentration | Keep DMSO < 5%; add reagent slowly with mixing. |

| Non-Specific Labeling | pH too high (> 9.0) | At pH > 9.0, lysines may react via slow alkylation. Maintain pH < 8.[3]5. |

References

-

BenchChem. (2025).[1] Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline and analogues.[1] (Provides reactivity data for N-chloroethyl groups).

-

Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry. (General principles of alkylation vs Michael addition).

-

National Institutes of Health (NIH). (2015). In vitro dipeptide, nucleoside, and glutathione alkylation by S-(2-chloroethyl)glutathione.[4] (Mechanistic insight into chloroethyl alkylation).

-

WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Comparative analysis of SN2 reactivity on cysteines).

-

EPA. (2023). 2,5-Pyrrolidinedione, 1-(2-chloroethyl)- Substance Details. (Chemical properties and identifiers).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of the two histidine and single cysteine residues in the channel-forming domain of colicin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro dipeptide, nucleoside, and glutathione alkylation by S-(2-chloroethyl)glutathione and S-(2-chloroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for N-alkylation with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Technical Support Center: N-Alkylation with 1-(2-Chloroethyl)pyrrolidine-2,5-dione

Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Optimization & Troubleshooting for Reagent #8592 (N-(2-Chloroethyl)succinimide)

Executive Summary: The "Linker" Challenge

You are likely using This compound (also known as

The Central Conflict: This reagent presents a classic competition between Nucleophilic Substitution (

This guide provides the "Gold Standard" protocol to favor substitution and troubleshooting steps to rescue failing reactions.

Module 1: The "Gold Standard" Protocol

Use this optimized workflow as your starting point. It incorporates Finkelstein catalysis to outcompete elimination.

Reagents:

-

Electrophile: this compound (1.2 – 1.5 equiv).

-

Nucleophile: Your amine or heterocycle (1.0 equiv).

-

Base:

(2.0 – 3.0 equiv) or -

Catalyst: NaI or KI (0.1 – 0.2 equiv) — CRITICAL STEP.

-

Solvent: Anhydrous DMF or MeCN (0.1 M concentration).

Step-by-Step Procedure:

-

Activation (In Situ Finkelstein): Dissolve this compound and NaI (10-20 mol%) in anhydrous DMF. Stir at RT for 15-30 mins.

-

Why? This converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group), increasing

rate by orders of magnitude without increasing the

-

-

Nucleophile Addition: Add your amine/heterophile and the solid base (

). -

Reaction: Heat to 50–60 °C .

-

Warning: Do not exceed 80 °C. Higher temperatures exponentially favor elimination (